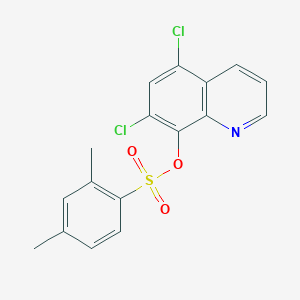
5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the quinoline ring, and a 2,4-dimethylbenzenesulfonate group attached to the 8th position
安全和危害
The safety and hazards of 5,7-dichloro-8-quinolinyl 2,4-dimethylbenzenesulfonate are not well-documented. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
作用机制
Target of Action
The primary target of 5,7-dichloro-8-quinolinyl 2,4-dimethylbenzenesulfonate is bacterial cells . The compound is a synthetic antimicrobial agent .
Mode of Action
It is known to interact with bacterial cells, potentially disrupting their normal functions .
Pharmacokinetics
It is slightly soluble in chloroform, DMSO, and methanol when heated and treated with ultrasound . This solubility profile may influence the compound’s bioavailability.
Result of Action
The result of the action of 5,7-dichloro-8-quinolinyl 2,4-dimethylbenzenesulfonate is the inhibition of bacterial growth . This makes it effective in treating conditions like dandruff and seborrheic dermatitis when added to shampoos .
Action Environment
The action, efficacy, and stability of 5,7-dichloro-8-quinolinyl 2,4-dimethylbenzenesulfonate can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, which can in turn influence its bioavailability and efficacy . The compound is also light-sensitive, which can affect its stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate typically involves the reaction of 5,7-dichloro-8-quinolinol with 2,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and quinoline derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Hydrolysis: Formation of 5,7-dichloro-8-quinolinol and 2,4-dimethylbenzenesulfonic acid.
科学研究应用
5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial and fungal growth.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
5,7-Dichloro-8-quinolinol: A related compound with similar structural features but lacking the sulfonate ester group.
5,7-Dichloro-8-quinolyl acetate: Another derivative with an acetate group instead of the sulfonate ester.
5,7-Dichloro-8-quinolyl N-(2,4-dichlorophenyl)carbamate: A compound with a carbamate group attached to the quinoline ring.
Uniqueness
5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate is unique due to the presence of the 2,4-dimethylbenzenesulfonate group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry.
属性
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-10-5-6-15(11(2)8-10)24(21,22)23-17-14(19)9-13(18)12-4-3-7-20-16(12)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXOGFZHSVIDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-methoxy-1-piperidinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5100348.png)
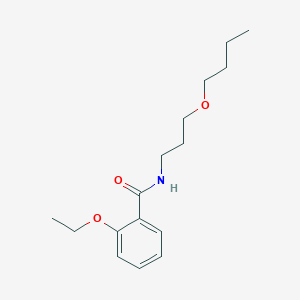
![4-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzamide](/img/structure/B5100366.png)

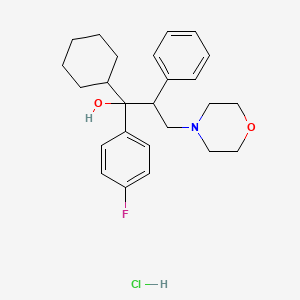
![4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5100382.png)
![N-(2-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide](/img/structure/B5100393.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-naphthylmethyl)piperidine](/img/structure/B5100403.png)
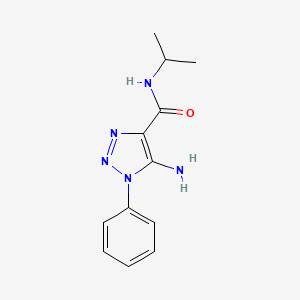
![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5100416.png)
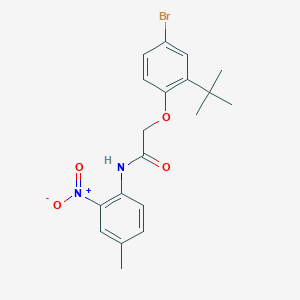
![N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5100422.png)
![N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine](/img/structure/B5100423.png)
![4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one](/img/structure/B5100434.png)
